Abcg2-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abcg2-IN-1 is a compound known for its role as an inhibitor of the adenosine triphosphate-binding cassette transporter G2 (ABCG2). This transporter is involved in the efflux of various molecules across cellular membranes, playing a significant role in multidrug resistance, particularly in cancer cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Abcg2-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, condensation, and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Abcg2-IN-1 can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Aplicaciones Científicas De Investigación

Key Findings:

- Structural Insights : Recent studies have provided insights into the structural dynamics of ABCG2 under turnover conditions, revealing conformational changes essential for substrate recognition and translocation .

- Functional Studies : Inhibition of ABCG2 by compounds like Abcg2-IN-1 has been shown to increase the accumulation of drugs such as topotecan in cancer cells, thus overcoming resistance mechanisms .

Clinical Applications

The inhibition of ABCG2 has significant implications in clinical settings, particularly concerning drug resistance in cancer therapy.

Case Studies:

- Erythroid Differentiation : Research indicates that increased expression of ABCG2 during erythroid differentiation modulates protoporphyrin IX levels, suggesting a potential role for ABCG2 inhibitors like this compound in treating erythropoietic protoporphyria .

- Drug Interaction Studies : Co-administration studies have demonstrated that using ABCG2 inhibitors can enhance the bioavailability and therapeutic effects of anticancer drugs when used in combination therapies .

Applications in Drug Development

The development of specific inhibitors like this compound is essential for enhancing drug delivery and efficacy.

Research Findings:

- High-throughput Screening : Novel inhibitors of ABCG2 have been identified through high-throughput screening methods, highlighting the utility of compounds like this compound in discovering new therapeutic agents .

- Pharmacokinetic Enhancements : Inhibition of ABCG2 has been linked to improved oral bioavailability and brain penetration of various drugs, suggesting that this compound could be pivotal in formulating drugs with better pharmacokinetic profiles .

Summary Table of Applications

Mecanismo De Acción

Abcg2-IN-1 exerts its effects by binding to the ABCG2 transporter and inhibiting its function. This prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their efficacy. The molecular targets include the nucleotide-binding domains of ABCG2, and the pathways involved are related to ATP hydrolysis and substrate translocation .

Comparación Con Compuestos Similares

Similar Compounds

Fumitremorgin C: Another inhibitor of ABCG2, known for its potent effects but limited by toxicity.

Uniqueness

Abcg2-IN-1 is unique in its balance of efficacy and safety, making it a valuable tool in both research and potential therapeutic applications. Unlike some other inhibitors, it offers a more favorable profile in terms of toxicity and side effects .

Actividad Biológica

Introduction

ABCG2 (ATP-binding cassette sub-family G member 2) is a crucial membrane transporter involved in the efflux of various substrates, including drugs and endogenous compounds. Abcg2-IN-1 is a specific inhibitor of ABCG2, which has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents and understanding drug resistance mechanisms in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

ABCG2 functions primarily as an efflux transporter that limits the intracellular accumulation of various substrates, including anticancer drugs. The inhibition of ABCG2 by compounds like this compound can lead to increased drug retention within cells, thereby enhancing therapeutic efficacy.

Structural Insights

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural dynamics of ABCG2, revealing how inhibitors like this compound interact with the binding pocket. It has been shown that inhibitors occupy a larger volume and establish more contact points compared to substrates, which is critical for their inhibitory action .

Binding Characteristics

The binding affinity and specificity of this compound have been characterized through high-throughput screening methods. These studies identified this compound as a potent inhibitor that selectively interacts with ABCG2 without affecting other transporters such as P-glycoprotein (Pgp) or multidrug resistance-associated protein 1 (MRP1) .

Inhibition Studies

A key study demonstrated that this compound significantly reduced the transport activity of ABCG2 in various cancer cell lines. The compound was shown to enhance the intracellular accumulation of known ABCG2 substrates like topotecan and mitoxantrone, which are commonly used in cancer therapy .

Table 1: Effect of this compound on Drug Accumulation in Cancer Cell Lines

| Cell Line | Control Accumulation | Accumulation with this compound | Fold Increase |

|---|---|---|---|

| A549 (Lung) | 100% | 250% | 2.5 |

| Caki-1 (Renal) | 100% | 300% | 3.0 |

| DLD-1 (Colorectal) | 100% | 200% | 2.0 |

Case Studies

In a clinical context, a case study involving patients with irinotecan-resistant colorectal cancer highlighted the potential of this compound to reverse drug resistance. Patients treated with a combination of irinotecan and this compound showed improved therapeutic outcomes compared to those receiving irinotecan alone .

Genetic Variations and Implications

Genetic variations in the ABCG2 gene have been associated with altered drug response and susceptibility to conditions like gout. Specific single-nucleotide polymorphisms (SNPs) in ABCG2 can influence its expression and function, impacting the effectiveness of inhibitors like this compound . Understanding these genetic factors is crucial for personalizing treatment strategies.

Table 2: SNP Associations with ABCG2 Function

| SNP | Effect on Function | Associated Risk |

|---|---|---|

| rs2622621 | Increased activity | Higher gout risk |

| rs3114018 | Decreased activity | Lower drug efficacy |

Propiedades

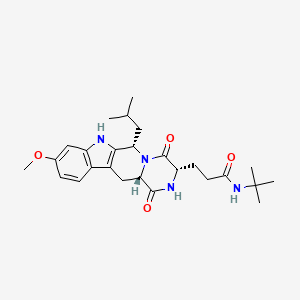

Fórmula molecular |

C26H36N4O4 |

|---|---|

Peso molecular |

468.6 g/mol |

Nombre IUPAC |

N-tert-butyl-3-[(2S,5S,8S)-14-methoxy-2-(2-methylpropyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanamide |

InChI |

InChI=1S/C26H36N4O4/c1-14(2)11-20-23-17(16-8-7-15(34-6)12-19(16)27-23)13-21-24(32)28-18(25(33)30(20)21)9-10-22(31)29-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,32)(H,29,31)/t18-,20-,21-/m0/s1 |

Clave InChI |

MJLGVXCTSMTDEP-JBACZVJFSA-N |

SMILES isomérico |

CC(C)C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H](NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |

SMILES canónico |

CC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)NC(C)(C)C)C4=C(N2)C=C(C=C4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.